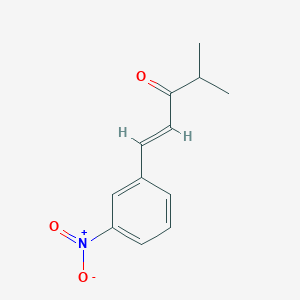

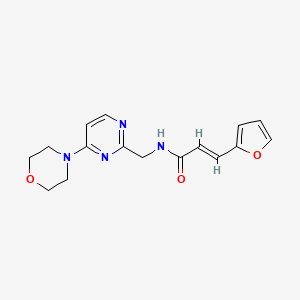

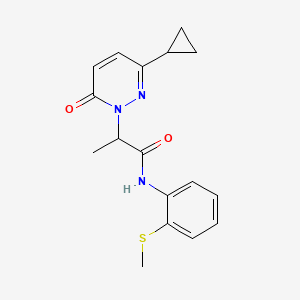

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They are known to possess diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The presence of the carbonyl group (C=O) in the chalcone backbone, for instance, makes it susceptible to nucleophilic addition reactions. The phenyl rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carbonyl group and the nonpolar phenyl rings would impact its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

Synthesis and Characterization

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one is a novel chalcone-based N-substituted morpholine derivative. Its synthesis involves a two-step protocol and is characterized using techniques like FTIR, GC–MS, and FTNMR spectroscopy. Advanced 2D NMR techniques are used for establishing through-bond and through-space correlations. This compound is significant for its dynamic NMR studies, which help understand the energy barrier to ring inversion of the morpholine moiety (Baskar et al., 2013).

Antimicrobial Activity

A series of compounds, including variants of (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one, have been synthesized and tested for their antimicrobial activity. These compounds are characterized by IR, 1H, and 13C NMR, and mass spectra, showing potential as antimicrobial agents (Pujari et al., 2018).

Potential in Synthetic Applications

The reactivity of indolylmethylium ions, which includes the morpholine derivatives, is explored for potential synthetic applications. These studies involve kinetic analysis using photometric monitoring and could predict potential nucleophilic reaction partners, enhancing our understanding of synthetic pathways involving these compounds (Follet et al., 2015).

Corrosion Inhibition

A structurally defined 1,2,3-triazole derivative incorporating a morpholine ligand, similar to (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one, was synthesized and studied for its corrosion inhibition performance on mild steel in acidic medium. The study includes a comprehensive analysis using electrochemical and spectroscopic methods, demonstrating high corrosion inhibition efficiency (Hrimla et al., 2021).

Orientations Futures

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and assessing its safety profile. Given the diverse activities of chalcones, this compound could have potential applications in fields like medicinal chemistry, materials science, and chemical biology .

Propriétés

IUPAC Name |

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-20(21-12-14-23-15-13-21)11-8-17-6-9-19(10-7-17)24-16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHUJYPETUYKLW-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)

![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)

![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)

![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)